molecular formula H2MoO4 B089250 Molybdic acid CAS No. 11099-00-6

Molybdic acid

Cat. No.: B089250
CAS No.: 11099-00-6
M. Wt: 162 g/mol
InChI Key: VLAPMBHFAWRUQP-UHFFFAOYSA-L
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Description

Molybdic acid refers to hydrated forms of molybdenum trioxide (MoO₃·nH₂O, where n = 1 or 2). It exists primarily as the monohydrate (MoO₃·H₂O) and dihydrate (MoO₃·2H₂O), both of which are yellow, diamagnetic solids . Structurally, these hydrates are coordination polymers. The monohydrate consists of layers of octahedrally coordinated MoO₅·(H₂O) units, while the dihydrate has intercalated water molecules between these layers . In acidic aqueous solutions, this compound forms the octahedral complex MoO₃(H₂O)₃, with three oxo and three aquo ligands .

This compound is industrially significant due to its low solubility, which facilitates its separation from solutions compared to salts like ammonium molybdate . It serves as a precursor for molybdate salts, catalysts, and analytical reagents (e.g., the Froehde reagent for alkaloid detection) .

Scientific Research Applications

Production of Molybdates

Molybdic acid is primarily utilized in the synthesis of molybdates, which are vital in multiple industries:

  • Pigments : Molybdates are used as pigments in ceramics and paints due to their vibrant colors and stability.
  • Fertilizers : They serve as essential micronutrients in fertilizers, promoting plant growth.
Molybdate Type Use Properties
Ammonium MolybdateFertilizerSoluble in water
Sodium MolybdateCatalystStable under heat
Calcium MolybdatePigmentNon-toxic

Catalysts in Chemical Reactions

This compound and its derivatives function as effective catalysts in various chemical processes:

  • Petroleum Refining : Used in hydrotreating processes to remove sulfur from crude oil.
  • Organic Synthesis : Facilitates oxidation reactions, enhancing the yield of desired products.

A notable study demonstrated that this compound can catalyze the oxidation of alcohols to aldehydes efficiently, showcasing its utility in organic chemistry .

Analytical Chemistry

In analytical chemistry, this compound is employed for the quantitative analysis of several anions:

  • Phosphates : Forms colored complexes with phosphates, allowing for spectrophotometric measurement.
  • Silicates and Arsenates : Similar reactions enable the detection and quantification of these compounds.

The Froehde reagent, created by mixing this compound with concentrated sulfuric acid, is particularly useful for the presumptive identification of alkaloids .

Corrosion Inhibition

This compound acts as a corrosion inhibitor in various industrial applications:

  • Water Treatment : Forms protective films on metal surfaces, preventing corrosion in boilers and cooling systems.
  • Industrial Equipment : Its application extends to pipelines and storage tanks where metal integrity is crucial.

A case study highlighted that the use of this compound significantly reduced corrosion rates in steel exposed to aggressive environments .

Agricultural Applications

In agriculture, this compound serves as a source of molybdenum, an essential micronutrient for plants:

  • Nitrogen Fixation : Molybdenum is critical for the enzyme nitrate reductase, which plays a vital role in nitrogen fixation processes in legumes.
  • Fertilizer Composition : It is often included in fertilizers to enhance crop yields.

Research indicates that crops treated with molybdenum exhibit improved growth and productivity compared to untreated controls .

Research and Development

This compound is extensively used in research settings:

  • Preparation of New Compounds : It aids in synthesizing novel molybdenum-based compounds for various applications.
  • Catalytic Studies : Investigations into its catalytic properties contribute to advancements in inorganic chemistry.

A recent publication discussed the preparation of silica-supported this compound as a recyclable catalyst for synthesizing pyranocoumarins .

Chemical Reactions Analysis

Acid-Base Reactions and Molybdate Formation

Molybdic acid acts as a Brønsted acid, donating protons to form molybdate anions (MoO42MoO_4^{2-}) in aqueous solutions. Its reactivity with bases produces salts critical in industrial applications:

H2MoO4+2NaOHNa2MoO4+2H2OH_2MoO_4+2NaOH\rightarrow Na_2MoO_4+2H_2O

BaseProductApplicationSource
NH4OHNH_4OHAmmonium molybdateFertilizers, catalysts
Ca(OH)2Ca(OH)_2Calcium molybdateCorrosion inhibition
Na2CO3Na_2CO_3Sodium molybdatePigments, glass manufacturing

Redox Reactions

Molybdenum in this compound (Mo6+Mo^{6+}) undergoes reduction under acidic or alkaline conditions, forming lower oxidation states (Mo4+Mo^{4+}, Mo5+Mo^{5+}):

Reduction by Organic Agents

  • Ascorbic acid : Reduces Mo6+Mo^{6+} to Mo4+Mo^{4+}, forming molybdenum blue complexes :

    H2MoO4+C6H8O6Mo blue+ByproductsH_2MoO_4+C_6H_8O_6\rightarrow \text{Mo blue}+\text{Byproducts}
  • Monosaccharides (e.g., glucose) : Reduce Mo6+Mo^{6+} to Mo4+Mo^{4+} in acidic media, forming coordination complexes .

Thermite Reaction

This compound reacts with aluminum in a highly exothermic thermite process to yield molybdenum metal :

3H2MoO4+2Al3Mo+Al2O3+3H2O3H_2MoO_4+2Al\rightarrow 3Mo+Al_2O_3+3H_2O

Reaction ComponentRoleConditionsYield (%)Source
Aluminum powderReducing agent500–600°C, ignition69

Complexation with Phosphates and Silicates

This compound forms heteropoly acids (HPAs) with oxyanions like phosphate (PO43PO_4^{3-}) in acidic media, a reaction pivotal in analytical chemistry :

12H2MoO4+H3PO4H3[PMo12O40]+12H2O12H_2MoO_4+H_3PO_4\rightarrow H_3[PMo_{12}O_{40}]+12H_2O

ParameterOptimal ValueEffect on ReactionSource
pH0.5–1.0Maximizes 12-molybdophosphoric acid
[Mo(VI)][Mo(VI)]≥10 mmol/LPrevents incomplete complexation

Thermal Decomposition

Heating this compound dehydrates it to molybdenum trioxide (MoO3MoO_3), a precursor for industrial catalysts :

H2MoO4ΔMoO3+H2OH_2MoO_4\xrightarrow{\Delta}MoO_3+H_2O

Hydrate FormDehydration Temperature (°C)Product MorphologySource
Monohydrate (H2MoO4H2OH_2MoO_4·H_2O)70–100Lamellar MoO3MoO_3 crystals
Dihydrate (H2MoO42H2OH_2MoO_4·2H_2O)120–200Nanopowders

Reactivity with Halogens

This compound reacts with halogens under controlled conditions to form molybdenum halides :

H2MoO4+6F2MoF6+2HF+2O2H_2MoO_4+6F_2\rightarrow MoF_6+2HF+2O_2

HalogenProductConditionsApplicationSource
F2F_2MoF6MoF_6 (liquid)Room temperatureFluorination catalyst
Cl2Cl_2MoCl5MoCl_5 (solid)High-pressure, heatOrganic synthesis

Q & A

Q. Basic: What are the standard protocols for synthesizing molybdic acid derivatives with high purity for catalytic studies?

To synthesize this compound (H₂MoO₄) derivatives, researchers should:

  • Use controlled hydrothermal or solvothermal methods to regulate crystallinity and phase purity. For example, MoS₂ nanoparticles synthesized via solvothermal routes on graphene oxide substrates exhibit high catalytic activity due to optimized edge-site exposure .
  • Employ stoichiometric calculations to ensure precise molar ratios of precursors (e.g., Na₂MoO₄ and H₂SO₄ for acidic conditions).
  • Validate purity using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS), referencing established crystallographic databases for phase identification .

Q. Basic: How should researchers characterize the structural properties of this compound compounds using spectroscopic and crystallographic methods?

Key methodologies include:

  • XRD : To confirm crystallographic phases and detect impurities. For instance, distinct XRD patterns differentiate α-MoO₃ (orthorhombic) from hydrated this compound phases .
  • Raman Spectroscopy : To identify Mo-O vibrational modes and assess bond distortions induced by doping or environmental conditions .
  • Transmission Electron Microscopy (TEM) : To visualize nanoparticle morphology and edge-site density, critical for catalytic applications .

Q. Advanced: How can the active sites of this compound-based catalysts be identified and correlated with their electrochemical activity?

  • Combine scanning tunneling microscopy (STM) with reactivity studies to atomically resolve surface sites. For example, STM revealed that edge sites in MoS₂ nanoparticles dominate hydrogen evolution reaction (HER) activity, with linear correlations between edge-site density and Tafel slopes .
  • Use electrochemical impedance spectroscopy (EIS) to deconvolute charge-transfer resistances at specific active sites. A Tafel slope of ~41 mV/decade in HER studies suggests a Volmer-Heyrovsky mechanism, where electrochemical desorption is rate-limiting .

Q. Advanced: What methodologies are recommended for resolving contradictions in catalytic performance data between different this compound polymorphs?

  • Controlled Variable Testing : Standardize experimental conditions (pH, temperature, electrolyte) to isolate polymorph-specific effects. For example, HER activity discrepancies between MoO₃ and H₂MoO₄ may arise from differences in proton adsorption energetics .
  • Computational Modeling : Apply density functional theory (DFT) to simulate adsorption free energies (ΔG_H*) at varying surface configurations. A ΔG_H* near 0 eV indicates optimal catalytic activity .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or systemic biases in measurement techniques .

Q. Methodological: What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

  • Detailed Synthesis Protocols : Specify reaction durations, temperatures, and purification steps. For example, solvothermal synthesis of MoS₂/RGO hybrids requires precise control of graphene oxide suspension pH and reduction time .
  • Raw Data Inclusion : Provide XRD raw files, electrochemical cyclic voltammograms, and TEM micrographs in supplementary materials, adhering to journal guidelines for data transparency .
  • Error Reporting : Quantify uncertainties in instrumental measurements (e.g., ±0.1 mA/cm² for current density) and statistical significance of replicates .

Q. Methodological: How should researchers handle and present large datasets from electrochemical impedance spectroscopy (EIS) studies on this compound catalysts?

  • Data Segmentation : Include representative Nyquist and Bode plots in the main text, with full datasets in appendices or supplementary files .
  • Normalization : Report impedance values relative to electrode surface area or catalyst loading (e.g., Ω·cm²).
  • Software Tools : Use tools like EC-Lab® or ZView® for equivalent circuit modeling, ensuring parameters (e.g., charge-transfer resistance) are clearly defined .

Q. Data Analysis: How can Tafel analysis and kinetic modeling be applied to assess the HER mechanism catalyzed by this compound composites?

  • Tafel Slope Calculation : Plot overpotential (η) vs. log(current density) from linear sweep voltammetry (LSV). A slope of ~120 mV/decade indicates a Volmer step (adsorption)-limited mechanism, while ~40 mV/decade suggests Heyrovsky or Tafel steps dominate .
  • Microkinetic Modeling : Derive rate equations for elementary steps (e.g., H⁺ adsorption, H₂ desorption) and fit experimental data to identify rate-limiting processes .

Research Design: What frameworks are effective in formulating research questions about the environmental applications of this compound?

  • FINER Criteria : Ensure questions are Feasible (e.g., "Can MoO₃-based photocatalysts degrade organic pollutants under visible light?"), Novel (addressing gaps in long-term stability), and Relevant (aligning with SDG goals for clean water) .
  • PICO Framework : Define Population (e.g., industrial wastewater), Intervention (this compound photocatalyst), Comparison (TiO₂-based systems), and Outcome (degradation efficiency) .

Comparison with Similar Compounds

Tungstic Acid (WO₃·nH₂O)

Tungstic acid, the tungsten analogue of molybdic acid, exists as WO₃·nH₂O (n = 1, 2, 0.5). Both compounds share structural similarities, adopting layered coordination polymer frameworks . However, tungstic acid is more thermally stable and less acidic. While this compound is used in catalysis and analytical chemistry, tungstic acid derivatives like MonW₁−nO₃ are notable for antimicrobial applications .

Key Differences:

  • Acidity: this compound is more acidic, enabling faster complexation with silicates and phosphates in analytical methods .
  • Applications: Tungstic acid derivatives are prioritized in biomedical contexts, whereas this compound is favored in industrial catalysis .

Ammonium Molybdate ((NH₄)₂MoO₄)

Ammonium molybdate, a salt derived from this compound, is water-soluble and synthesized via neutralization with ammonia:
$$ \text{H}2\text{MoO}4 + 2\ \text{NH}3 \rightarrow (\text{NH}4)2\text{MoO}4 $$
.

Key Differences:

  • Solubility: Ammonium molybdate is highly soluble, making it unsuitable for precipitation-based metal recovery. This compound’s lower solubility (>97.5% recovery at pH 0.0) makes it ideal for industrial separation .
  • Thermal Stability: Ammonium molybdate decomposes upon calcination, whereas this compound retains its structure up to 300°C .

Phosphothis compound (H₃PMo₁₂O₄₀)

Phosphothis compound (PMA), a heteropolyacid, is structurally distinct but shares analytical applications with this compound. PMA forms intense blue complexes with reductants like ascorbic acid, whereas this compound reacts with phosphates to form yellow silicomolybdic complexes .

Key Differences:

Iodine-Modified this compound

Hexagonal this compound modified with iodine exhibits enhanced gas sensitivity to polar molecules (e.g., ethanol, NH₃) due to increased surface polarity. This contrasts with unmodified this compound, which lacks such selectivity .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Formula Structure Solubility (g/L) Thermal Stability (°C)
This compound MoO₃·H₂O Layered octahedral 0.43 (pH 0.0) >300
Tungstic acid WO₃·H₂O Layered octahedral Low >350
Ammonium molybdate (NH₄)₂MoO₄ Ionic lattice 400 (water) Decomposes at 200

Preparation Methods

Industrial-Scale Synthesis from Molybdenum Oxide Washing Wastewater

A patented method leverages molybdenum oxide washing wastewater as a raw material, offering an eco-friendly approach to large-scale molybdic acid production . The process involves three stages:

Sodium Carbonate Precipitation and Filtration

Sodium carbonate is added to wastewater at 60–80°C under agitation, adjusting the pH to 5.5–6.5. This step precipitates impurities (e.g., Cu, Fe, Ca, Mg) while dissolving fine this compound particles. After 10–45 minutes of reaction, filtration yields a purified filtrate and residual solids.

Alkaline Leaching with Hydrogen Peroxide

The residual solids are mixed with hydrogen peroxide (27–40% concentration) and a 0.5–2.0% sodium carbonate solution in a 1:0.05–0.2:2.5–4.0 mass ratio. Boiling followed by cooling and filtration removes alkali-insoluble residues, producing an alkaline leachate containing 10.2–21.2 g/L molybdenum.

Nitric Acid Acid Precipitation

The purified filtrate is treated with 40–60% nitric acid at 75–95°C, maintaining a pH of 0.5–1.0. After 10–45 minutes, the solution is filtered, and the cake is dried and sieved. This yields this compound with a Fisher particle size of 20–50 μm and a bulk density of 1.2–1.5 g/cm³ .

Key Parameters and Outcomes (Table 1):

ParameterRangeOutcome
Acid Concentration40–60% HNO₃Controls particle nucleation
Reaction Temperature75–95°CEnhances crystal growth
pH During Precipitation0.5–1.0Optimizes this compound solubility
Final Particle Size20–50 μmSuitable for catalyst supports

Laboratory-Scale Synthesis of Heteropolyacids

This compound derivatives, such as phosphomolybdic and silicomolybdic acids, are synthesized via acid condensation reactions.

Phosphothis compound (H₃PMo₁₂O₄₀)

A mixture of 20 g sodium molybdate (Na₂MoO₄), 2 mL 85% phosphoric acid, and 20 mL concentrated HCl is extracted with ether. The bottom layer is acidified to pH 1.5–5.0, re-extracted, and crystallized to yield yellow crystals .

Silicothis compound (H₄SiMo₁₂O₄₀)

Combining 120 mL 1 M Na₂MoO₄, 37 mL 13 M HNO₃, and 50 mL 0.2 M Na₂SiO₃ at 80°C forms a yellow solution. Acidification to pH 3.8–4.8 with HCl, followed by ether extraction and crystallization, produces the target compound .

Gallium-Molybdate Complexes

Dissolving 5.5 g Na₂MoO₄ in 1.5 mL water, adding HNO₃ and Ga(NO₃)₃, and heating at 90°C (pH 1.5) yields a gallium-molybdate complex after HCl acidification and ether extraction .

Comparative Analysis (Table 2):

CompoundReactantsKey StepYield Characteristics
Phosphothis compoundNa₂MoO₄, H₃PO₄, HClEther extraction at pH 1.5–5Crystalline, high purity
Silicothis compoundNa₂MoO₄, HNO₃, Na₂SiO₃80°C condensationStable in acidic media
Gallium-MolybdateNa₂MoO₄, HNO₃, Ga(NO₃)₃90°C heating, pH 1.5Tailored for optoelectronics

Direct Carboxylation of Molybdenum Compounds

A novel approach reacts molybdenum trioxide (MoO₃) or ammonium molybdate with monocarboxylic acids (e.g., acetic, benzoic) at 100–300°C under azeotropic water removal . This forms molybdenum carboxylates, which can be hydrolyzed to this compound.

Reaction Mechanism:

MoO3+2RCOOHMo(OOCR)2+H2O\text{MoO}_3 + 2\text{RCOOH} \rightarrow \text{Mo(OOCR)}_2 + \text{H}_2\text{O}
Subsequent hydrolysis:
Mo(OOCR)2+2H2OH2MoO4+2RCOOH\text{Mo(OOCR)}_2 + 2\text{H}_2\text{O} \rightarrow \text{H}_2\text{MoO}_4 + 2\text{RCOOH}

Critical Analysis of Methodologies

Industrial vs. Laboratory Methods

  • Industrial (Wastewater-Based):

    • Advantages: Utilizes waste streams, cost-effective, produces large particles (1.2–1.5 g/cm³ density) .

    • Limitations: Potential trace impurities, narrower pH control required.

  • Laboratory (Heteropolyacid Synthesis):

    • Advantages: High purity, tailored for specific applications (e.g., catalysis) .

    • Limitations: Hazardous solvents (ether, concentrated acids), multi-step protocols.

Carboxylation Route

  • Advantages: Direct synthesis of derivatives for niche applications .

  • Limitations: Requires high temperatures, generates organic byproducts.

Properties

IUPAC Name

dihydroxy(dioxo)molybdenum
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InChI

InChI=1S/Mo.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2
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InChI Key

VLAPMBHFAWRUQP-UHFFFAOYSA-L
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Canonical SMILES

O[Mo](=O)(=O)O
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Molecular Formula

H2MoO4
Record name Molybdic acid
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Molecular Weight

161.96 g/mol
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Physical Description

Dry Powder, Monohydrate: White solid; Slightly soluble in cold water, more soluble in hot water; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline]
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CAS No.

7782-91-4, 27546-07-2
Record name Molybdic(VI) acid
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Record name Ammonium molybdenum oxide ((NH4)2Mo2O7)
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